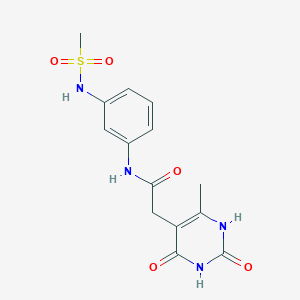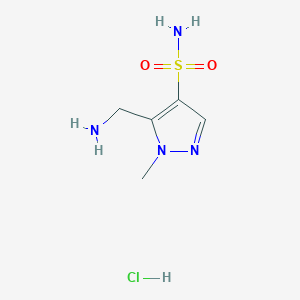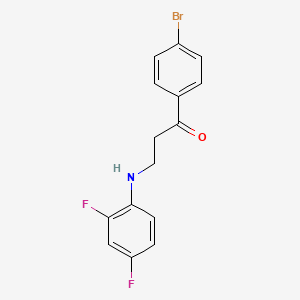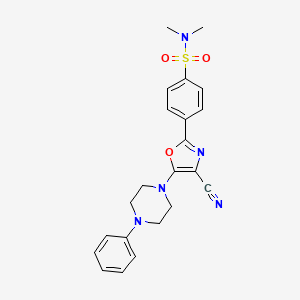![molecular formula C17H19N5O B2720693 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380077-75-6](/img/structure/B2720693.png)
2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidine moiety, and the final coupling with the pyridine ring. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学研究应用
2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share a similar piperidine and pyridine structure.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
Uniqueness
What sets 2-{[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile apart is its unique combination of the pyridine, piperidine, and pyrimidine rings, which may confer distinct biological activities and therapeutic potential.
属性
IUPAC Name |
2-[[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-19-7-5-16(21-13)22-8-2-3-15(11-22)12-23-17-9-14(10-18)4-6-20-17/h4-7,9,15H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLOELCKIRZMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2720610.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)


![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)

